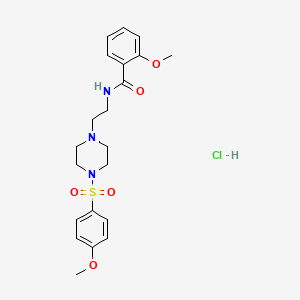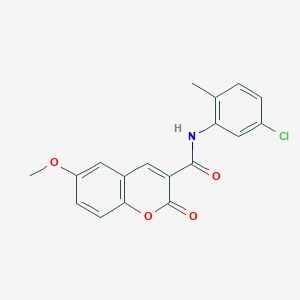amine CAS No. 1564700-21-5](/img/structure/B2415325.png)
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine, also known as MEMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMA is a derivative of oxolane, a cyclic ether, and has a methylamine group attached to it.
Mechanism of Action
The exact mechanism of action of [(3-Methoxyoxolan-3-yl)methyl](methyl)amine is not fully understood. However, studies have suggested that [(3-Methoxyoxolan-3-yl)methyl](methyl)amine exerts its antitumor activity by inducing apoptosis in cancer cells. Additionally, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to inhibit the activity of certain enzymes involved in viral replication, suggesting that it may have antiviral activity.
Biochemical and Physiological Effects:
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to exhibit antioxidant activity and to modulate the immune system. Additionally, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [(3-Methoxyoxolan-3-yl)methyl](methyl)amine in lab experiments is its ease of synthesis. [(3-Methoxyoxolan-3-yl)methyl](methyl)amine can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. Additionally, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to exhibit potent activity against a range of targets, making it a versatile tool for investigating various biological processes. However, one limitation of using [(3-Methoxyoxolan-3-yl)methyl](methyl)amine in lab experiments is its potential toxicity. While [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to be relatively safe in vitro, further studies are needed to determine its safety in vivo.
Future Directions
There are several future directions for research involving [(3-Methoxyoxolan-3-yl)methyl](methyl)amine. One area of interest is in the development of [(3-Methoxyoxolan-3-yl)methyl](methyl)amine-based chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of [(3-Methoxyoxolan-3-yl)methyl](methyl)amine and its potential use as an antiviral and antibacterial agent. Furthermore, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to have potential as a tool for investigating various biological processes, and future research may focus on using [(3-Methoxyoxolan-3-yl)methyl](methyl)amine in the development of new drugs and therapies.
Synthesis Methods
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of oxolane with formaldehyde and methylamine, followed by reduction with sodium borohydride. The resulting product is [(3-Methoxyoxolan-3-yl)methyl](methyl)amine, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of [(3-Methoxyoxolan-3-yl)methyl](methyl)amine is in the field of medicinal chemistry. [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been shown to exhibit potent antitumor activity and has been studied as a potential chemotherapeutic agent. Additionally, [(3-Methoxyoxolan-3-yl)methyl](methyl)amine has been investigated for its potential use as an antiviral and antibacterial agent.
properties
IUPAC Name |
1-(3-methoxyoxolan-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-5-7(9-2)3-4-10-6-7/h8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSYJFRBFFHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methoxyoxolan-3-yl)methyl](methyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2415242.png)


![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)
![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2415252.png)
![2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2415253.png)

![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)
![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride](/img/structure/B2415264.png)